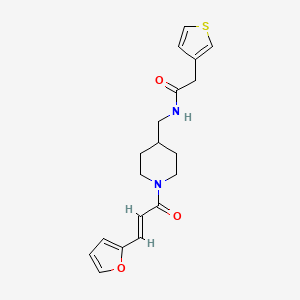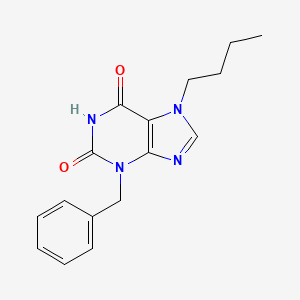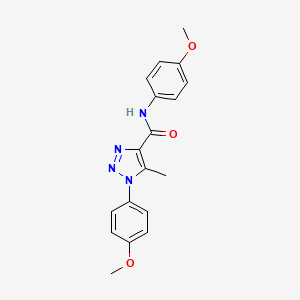
N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as BMVC, is a chemical compound that belongs to the class of triazole-based compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
作用機序
The mechanism of action of N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may exert its biological activities through the inhibition of enzymes involved in DNA replication and cell division. N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. In vivo studies have demonstrated that N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can inhibit tumor growth in mice and improve the survival rate of mice with sepsis.
実験室実験の利点と制限
N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities. However, N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One area of research is the development of N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide-based materials with novel properties for use in sensing, catalysis, and optoelectronics. Another area of research is the investigation of the mechanism of action of N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and the identification of its molecular targets. Additionally, further studies are needed to investigate the potential applications of N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in agriculture, including its use as a biocontrol agent against plant pathogens.
合成法
The synthesis of N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process involving the reaction of 4-methoxybenzyl alcohol with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid, followed by the reaction of the resulting intermediate with 4-methoxybenzyl chloride. The final product can be obtained through purification by column chromatography.
科学的研究の応用
N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. In pharmaceuticals, N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics, sensing, and catalysis. In agriculture, N,1-bis(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been used as a plant growth regulator and as a potential biocontrol agent against plant pathogens.
特性
IUPAC Name |
N,1-bis(4-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-4-8-15(24-2)9-5-13)20-21-22(12)14-6-10-16(25-3)11-7-14/h4-11H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDDRWYAZNRJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2772249.png)
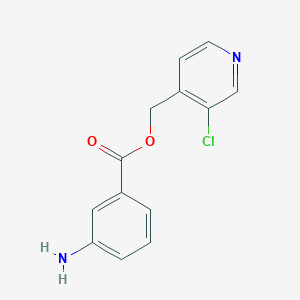

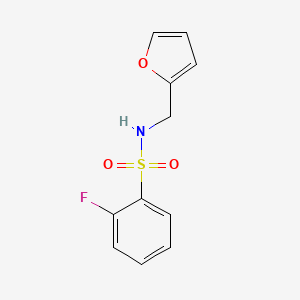
![Tert-butyl 4-[2-oxo-2-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethyl]piperidine-1-carboxylate](/img/structure/B2772255.png)
![9-((4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2772256.png)
![2-(4-methoxyphenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2772258.png)
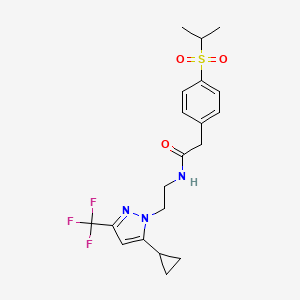
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide](/img/structure/B2772262.png)
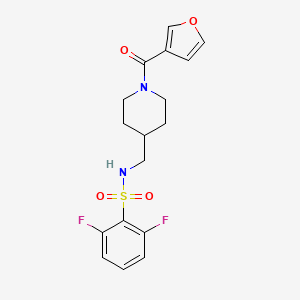

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2772268.png)
